MAGNESIUM OLEATE

Description

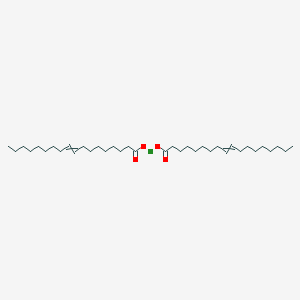

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYXXEAZZVHRDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061772 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1555-53-9 | |

| Record name | 9-Octadecenoic acid (9Z)-, magnesium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Magnesium Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of magnesium oleate. The information is compiled to serve as an essential resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data, experimental methodologies, and process visualizations.

Chemical and Physical Properties

This compound is the magnesium salt of oleic acid, a monounsaturated omega-9 fatty acid. It is classified as a metallic soap and presents as a yellowish, solid mass.[1][2][3][4] Its primary applications leverage its properties as a binder, emulsifier, anticaking agent, and lubricant in various industries, including food, cosmetics, and pharmaceuticals.[2][5][6]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | magnesium bis((Z)-octadec-9-enoate) | [5][7] |

| Synonyms | Magnesium dioleate, Oleic acid, magnesium salt | [5][8] |

| CAS Number | 1555-53-9 | [5] |

| Molecular Formula | C₃₆H₆₆MgO₄ | [5][9] |

| Molecular Weight | 587.2 g/mol | [5] |

| Physical State | Yellowish solid mass | [1][3] |

| Boiling Point | ~360 °C @ 760 mmHg (estimated) | [2][10] |

| Melting Point | Not precisely documented; reported for similar magnesium soaps as 102-120 °C | [11] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, hydrocarbons, and linseed oil. | [1][2][3] |

| Vapor Pressure | ~4.0 x 10⁻⁶ mmHg @ 25 °C (estimated) | [2][10] |

| Flash Point | ~270.1 °C (estimated) | [2][10] |

Synthesis and Reactivity

Synthesis

This compound is commonly synthesized via two primary methods: direct reaction or ion exchange (also known as double decomposition).[2][12] The ion exchange method is often preferred for achieving high purity.[10] This process involves the reaction of a soluble alkali metal oleate (like sodium oleate) with a soluble magnesium salt (like magnesium chloride) in a mixed solvent system.[2][10][11]

Reactivity

-

Reaction with Strong Acids: As the salt of a weak acid (oleic acid), this compound reacts with strong acids (e.g., HCl, H₂SO₄). The reaction protonates the oleate anion to form free oleic acid and the corresponding magnesium salt of the strong acid.[13][14] Mg(C₁₈H₃₃O₂)₂(s) + 2 HCl(aq) → MgCl₂(aq) + 2 C₁₈H₃₄O₂(s)

-

Combustibility: this compound is a combustible substance.[1][3]

-

Stability: It is stable under standard storage conditions. In the pharmaceutical industry, its hydrophobic and lubricating properties are valued, though it can sometimes affect tablet disintegration and drug dissolution rates.[15]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound via Ion Exchange

This protocol describes the preparation of high-purity this compound using an ion exchange reaction between sodium oleate and magnesium chloride.[2][10][11]

Materials:

-

Sodium Oleate (C₁₈H₃₃NaO₂)

-

Magnesium Chloride (MgCl₂)

-

Deionized Water

-

Ethanol

-

A non-polar solvent (e.g., hexane or petroleum ether)

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare an aqueous solution of sodium oleate (e.g., 0.2 M).

-

Prepare an aqueous solution of magnesium chloride (e.g., 0.1 M, ensuring a 2:1 molar ratio of oleate to magnesium).

-

-

Reaction Setup:

-

Combine the sodium oleate and magnesium chloride solutions in the reaction vessel.

-

Add a mixture of ethanol and the non-polar solvent to create a two-phase system. The ethanol acts as a co-solvent to facilitate the reaction at the interface.

-

-

Initiate Reaction:

-

Phase Separation:

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Allow the layers to separate. The upper organic phase contains the this compound, while the lower aqueous phase contains the sodium chloride byproduct.[10]

-

-

Isolation and Purification:

-

Drain and discard the lower aqueous phase.

-

Wash the organic phase with deionized water to remove any remaining impurities.

-

Collect the organic phase and remove the solvent using a rotary evaporator.

-

-

Drying:

-

Place the resulting viscous product in a vacuum oven at 70-90°C and dry until a constant weight is achieved to yield pure, solid this compound.[10]

-

Determination of Melting Point (Capillary Method)

This protocol outlines a standard method for determining the melting point of powdered metallic soaps like this compound.[16][17][18]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (closed at one end)

-

Calibrated thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Loading the Capillary Tube: Pack the powdered sample into the capillary tube to a height of approximately 3 mm. This can be achieved by tapping the closed end of the tube on a hard surface.[16]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[17]

-

-

Observation:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure substance, this range is typically narrow (0.5-2°C).[17]

Determination of Solubility (Shake-Flask Method)

This protocol describes the equilibrium shake-flask method, a standard procedure for determining the solubility of sparingly soluble compounds.[5][9]

Materials:

-

This compound

-

Selected solvent (e.g., ethanol, hexane)

-

Conical flasks or sealed vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical method for quantification (e.g., gravimetric analysis, spectroscopy)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a flask containing a known volume of the chosen solvent. The excess solid ensures that equilibrium with a saturated solution is achieved.

-

Equilibration:

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

-

Sample Separation:

-

After agitation, allow the flasks to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately centrifuge the sample to separate any remaining suspended solids.

-

-

Analysis:

-

Filter the centrifuged supernatant through a syringe filter to obtain a clear, saturated solution.

-

Analyze the concentration of this compound in the filtrate using a validated analytical technique. For gravimetric analysis, a known volume of the filtrate is evaporated to dryness, and the mass of the residue is measured.

-

-

Calculation: The solubility is calculated as the mass of dissolved solute per volume of solvent (e.g., in mg/mL or g/L).

Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.

Caption: Workflow for the synthesis of this compound via the ion exchange method.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. sciencepub.net [sciencepub.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Metallic soap - Wikipedia [en.wikipedia.org]

- 7. This compound | C36H66MgO4 | CID 6433282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. materialneutral.info [materialneutral.info]

- 10. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. grokipedia.com [grokipedia.com]

- 13. chemguide.uk [chemguide.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Reactivity series - Wikipedia [en.wikipedia.org]

- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. westlab.com [westlab.com]

An In-depth Technical Guide on the Synthesis of Magnesium Oleate from Magnesium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of magnesium oleate from magnesium oxide. The methodologies detailed herein are compiled from scientific literature, focusing on direct reaction pathways. This document is intended to serve as a practical resource for professionals in research and development.

Introduction

This compound is a magnesium salt of oleic acid, a long-chain unsaturated fatty acid.[1] It finds applications in various fields, including as a lubricant additive, a hydrophobic agent, and a precursor in the synthesis of other magnesium-based compounds.[2] In the pharmaceutical and drug development sectors, its properties as an emulsifier and binder are of interest.[3][4] The synthesis of this compound can be achieved through several routes, with the direct reaction of magnesium oxide and oleic acid being a common and straightforward method.[2]

Chemical Reaction Pathway

The fundamental reaction for the synthesis of this compound from magnesium oxide involves the neutralization of oleic acid with a basic magnesium compound. The stoichiometry of the direct reaction between magnesium oxide (MgO) and oleic acid (C₁₈H₃₄O₂) is a 1:2 molar ratio, yielding this compound and water.[2]

Experimental Protocols

The synthesis of this compound, particularly for applications such as detergents in lubricants, often involves the preparation of "overbased" or "high-alkali" this compound. This process utilizes an excess of magnesium oxide, which is then converted into a colloidal dispersion of magnesium carbonate within the this compound soap matrix through carbonation.[2]

A detailed experimental protocol for the synthesis of a high-alkali this compound detergent is described in the literature.[5] The process involves the reaction of oleic acid with an excess of light magnesium oxide, facilitated by methanol and ammonia, followed by carbonation with carbon dioxide.

3.1. Materials and Equipment

-

Reactants: Oleic acid, Magnesium Oxide (Light)[5]

-

Promoters/Catalysts: Methanol, Ammonia[5]

-

Carbonating Agent: Carbon Dioxide (CO₂)[5]

-

Solvent (optional, for specific applications): Toluene/ethanol mixture[6]

-

Reaction Vessel: A flask equipped with a stirrer, condenser, thermometer, and gas inlet tube.

-

Heating and Stirring: Heating mantle with a magnetic stirrer.

-

Gas Flow Meter: To control the flow rate of CO₂.

3.2. Synthesis Procedure for High-Alkali this compound

-

Charging the Reactor: A mixture of oleic acid and magnesium oxide (Light) is charged into the reaction vessel. A significant molar excess of magnesium oxide to oleic acid is used.[5]

-

Addition of Promoters: Methanol and ammonia are added to the reaction mixture.[5]

-

Heating and Stirring: The mixture is heated and stirred to initiate the reaction.

-

Carbonation: Carbon dioxide gas is bubbled through the reaction mixture at a controlled temperature and flow rate. Water is also a necessary component for the conversion of magnesium oxide to magnesium hydroxide.[5]

-

Reaction Completion and Product Isolation: The reaction is monitored until completion. The final product is a high-alkali this compound detergent.

Quantitative Data and Reaction Parameters

The following table summarizes the optimized reaction conditions for the synthesis of a biodegradable high-alkali this compound detergent with a Total Base Number (TBN) of 256 mg KOH/g.[5]

| Parameter | Optimized Value |

| Magnesium Salt | Magnesium Oxide (Light) |

| Molar Ratio of MgO to Oleic Acid | 10:1 |

| Amount of Methanol | 8 mL |

| Amount of Ammonia | 4 mL |

| Carbonation Temperature | 65 °C |

| Molar Ratio of Water to MgO | 0.4:1 |

| CO₂ Gas Flow Rate | 60 mL/min |

| Molar Ratio of Injected CO₂ to MgO | 0.6:1 |

Table 1: Optimized Reaction Conditions for High-Alkali this compound Synthesis.[5]

Experimental Workflow

The general workflow for the synthesis of high-alkali this compound can be visualized as follows:

Key Considerations and Logical Relationships

The successful synthesis of this compound, particularly the high-alkali variant, depends on the careful control of several interconnected parameters.

The choice of magnesium oxide type is crucial, with "Light" magnesium oxide showing higher activity.[5] The molar ratio of magnesium oxide to oleic acid determines the alkalinity of the final product.[5] Temperature control during carbonation is also critical for obtaining a satisfactory product.[5] Furthermore, the presence of water is necessary to convert magnesium oxide to magnesium hydroxide, which then reacts during carbonation.[5]

Conclusion

The synthesis of this compound from magnesium oxide is a versatile process that can be tailored to produce materials with specific properties, such as the high-alkali detergents discussed in this guide. By carefully controlling the reaction parameters, researchers and drug development professionals can produce this compound with the desired characteristics for their specific applications. The information provided in this technical guide serves as a foundational resource for the practical synthesis of this important magnesium-organic compound.

References

Navigating the Non-Aqueous Realm: An In-depth Technical Guide to the Solubility of Magnesium Oleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium oleate in various organic solvents. This compound, the magnesium salt of oleic acid, is a metallic soap with significant applications in diverse fields, including as a binder, emulsifier, anticaking agent, and a component in drug delivery systems.[1][2] Understanding its solubility is critical for formulation development, reaction chemistry, and purification processes. This document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and provides a visual workflow to aid researchers in this area.

Qualitative and Quantitative Solubility Profile

Precise, temperature-dependent quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, a consistent qualitative solubility profile has been established. This compound, as a salt of a long-chain fatty acid, generally exhibits poor solubility in polar solvents like water and is more soluble in non-polar organic solvents.[1][2][3]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Notes |

| Hydrocarbons | Linseed Oil | Soluble | [1][2][3] |

| Hydrocarbons (general) | Soluble | [1][2][3] | |

| Gas-oil | Higher solubility compared to other solvents | The presence of the double bond in the oleate contributes to higher solubility compared to magnesium stearate.[4] | |

| Naphtha | Soluble | Used as an additive to prevent spontaneous ignition.[1] | |

| Benzene | Soluble (especially in cold, dry benzene) | Freshly prepared samples may show higher solubility.[5][6] | |

| Toluene | Soluble | [4] | |

| Xylene | Soluble | [4] | |

| Hexane | Insoluble | [6] | |

| Alcohols | Alcohol (general) | Soluble | [1][2][3] |

| Ethanol | Insoluble | Contradictory reports exist, with some general sources stating solubility while specific experimental accounts report insolubility.[6] | |

| Ethers | Ether (general) | Soluble | [1][2][3] |

| Polar Aprotic Solvents | Acetonitrile | Insoluble | [6] |

| Pyridine | Insoluble | [6] | |

| Chlorinated Solvents | Methylene Chloride | Insoluble | [6] |

| Polar Protic Solvents | Water | Insoluble | [1][2][3] |

| Carboxylic Acids | Acetic Acid | Soluble | Dissolution in acetic acid may alter the chemical nature of the compound by protonating the oleate anion.[6] |

It is important to note that the solubility of metallic soaps like this compound can be influenced by factors such as the method of preparation, the presence of impurities, and the age of the sample.[5] One study observed that freshly prepared this compound is more soluble than aged samples, which may be due to decomposition into less soluble complexes over time.[5]

Due to the lack of specific quantitative data for this compound, researchers should determine the precise solubility for their specific applications, solvent purity, and temperature conditions. The following section provides detailed methodologies for such determinations.

Experimental Protocols for Solubility Determination

Gravimetric Method (Equilibrium Solubility Determination)

This method determines the solubility by measuring the mass of dissolved solute in a saturated solution at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm or smaller)

-

Glass vials with airtight seals

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: Once equilibrium is reached, allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 4-6 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed collection vial. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Solvent Evaporation: Place the collection vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Mass Determination: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it on an analytical balance. The mass of the dissolved this compound is the difference between the final and initial mass of the collection vial.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L).

Complexometric Titration (EDTA Method) for Magnesium Content Analysis

This method determines the concentration of magnesium in a saturated solution by titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Standardized EDTA solution (e.g., 0.01 M)

-

pH 10 buffer solution (ammonia-ammonium chloride)

-

Eriochrome Black T indicator

-

Deionized water

-

Burette, pipettes, and flasks

Procedure:

-

Sample Preparation: Prepare a saturated solution of this compound in the organic solvent of interest and filter it as described in the gravimetric method.

-

Solvent Removal: Take a precise volume of the clear, saturated filtrate and evaporate the organic solvent completely.

-

Redissolution: Dissolve the this compound residue in a minimal amount of a suitable acid (e.g., dilute HCl) and then dilute with deionized water to a known volume.

-

Titration: a. Take a known aliquot of the aqueous magnesium solution and place it in an Erlenmeyer flask. b. Dilute with deionized water. c. Add the pH 10 buffer solution. d. Add a small amount of Eriochrome Black T indicator, which will turn the solution a wine-red color in the presence of magnesium ions. e. Titrate with the standardized EDTA solution until the color changes from wine-red to a clear blue at the endpoint.

-

Calculation: From the volume of EDTA solution used and its known concentration, calculate the amount of magnesium in the aliquot. This can then be used to determine the concentration of this compound in the original saturated organic solution.

UV-Vis Spectrophotometry

This method can be used if this compound forms a colored complex with a suitable reagent or if it exhibits a characteristic absorbance in the UV-Vis spectrum. This is an indirect method that relies on the reaction of magnesium with a chromogenic agent.

Materials:

-

Saturated solution of this compound (prepared and filtered)

-

Chromogenic reagent for magnesium (e.g., Xylidyl Blue)

-

Appropriate buffer solutions

-

UV-Vis spectrophotometer and cuvettes

-

Standard solutions of magnesium of known concentrations

Procedure:

-

Sample Preparation: Prepare a saturated and filtered solution of this compound. Evaporate the solvent from a known volume of the filtrate. Redissolve the residue in an appropriate aqueous or alcoholic solution.

-

Complex Formation: To a known volume of the redissolved sample, add the chromogenic reagent and buffer solution according to the specific analytical method for magnesium determination. Allow time for the color to develop.

-

Standard Curve: Prepare a series of standard magnesium solutions of known concentrations and develop the color in the same manner as the sample.

-

Measurement: Measure the absorbance of the sample and the standard solutions at the wavelength of maximum absorbance (λmax) for the magnesium-dye complex.

-

Calculation: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Use the absorbance of the sample to determine its magnesium concentration from the calibration curve. From this, the concentration of this compound in the original organic solvent can be calculated.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide serves as a foundational resource for professionals working with this compound. While a definitive quantitative solubility database is yet to be established, the qualitative data and experimental methodologies provided herein offer a robust framework for researchers to determine the solubility parameters essential for their specific applications.

References

CAS number 1555-53-9 properties and uses

An important clarification is needed regarding your request. The CAS number you provided, 1555-53-9, corresponds to Magnesium Oleate . However, the chemical name mentioned in the topic, "1-(2-phenylethyl)-4-phenyl-4-piperidinyl propanoate," refers to a different substance, which is structurally related to fentanyl.

To ensure that the in-depth technical guide meets your needs, please clarify which of these two compounds you would like the report to focus on:

-

This compound (CAS 1555-53-9) : A magnesium salt of oleic acid, primarily used as a binder, emulsifier, and anticaking agent in various industries.

-

A fentanyl-related compound (such as 1-(2-phenylethyl)-4-phenyl-4-piperidinyl propanoate): A synthetic opioid with potent analgesic properties, relevant to pharmaceutical research and drug development.

Once you specify the correct compound of interest, a comprehensive technical guide will be prepared according to your detailed requirements.

The Core Mechanism of Magnesium Oleate as a Lubricant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oleate, the magnesium salt of oleic acid, is a metallic soap that finds application as a lubricant and performance-enhancing additive in various formulations. Its efficacy stems from its molecular structure, which combines a polar carboxylate head with a long, non-polar hydrocarbon tail. This amphiphilic nature allows this compound to form durable, low-shear boundary films on metal surfaces, providing lubricity under conditions where a full hydrodynamic film cannot be maintained. This technical guide delves into the core mechanism of action of this compound as a lubricant, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Mechanism of Action: Boundary Film Formation

The primary lubricating action of this compound operates under the principle of boundary lubrication. This regime occurs in mechanical systems with high loads, low speeds, or insufficient lubricant viscosity to create a full fluid film separating the moving surfaces. Under these conditions, direct metal-to-metal contact and significant wear can occur. This compound mitigates this through a multi-step process:

-

Adsorption: The polar magnesium carboxylate head of the this compound molecule has a strong affinity for metal oxide layers present on machine surfaces. This attraction leads to the adsorption of this compound molecules onto the interacting surfaces.

-

Film Formation: As more molecules adsorb, they self-assemble into a dense, oriented monolayer. The polar heads bind to the metal surface, while the non-polar oleate tails extend away from the surface.

-

Shear Plane: This organized layer creates a low-shear plane between the two moving surfaces. The weak van der Waals forces between the hydrocarbon tails of the oleate molecules allow for easy sliding, significantly reducing the coefficient of friction.

-

Surface Protection: The formed boundary film acts as a protective barrier, preventing direct contact between the asperities (microscopic high points) of the metal surfaces, thus minimizing adhesive wear.

Magnesium-based additives, including this compound, also contribute to the overall health of the lubricating system by neutralizing acidic byproducts of oil degradation, which helps to prevent corrosion.

Caption: Adsorption and boundary film formation of this compound.

Quantitative Data Presentation

Table 1: Coefficient of Friction for Various Material Pairs

| Material 1 | Material 2 | Condition | Static Coefficient of Friction (μs) | Kinetic Coefficient of Friction (μk) |

| Steel | Steel | Clean & Dry | 0.5 - 0.8 | 0.42 |

| Steel | Steel | Lubricated (Grease) | - | 0.16 |

| Magnesium | Magnesium | Clean & Dry | 0.6 | - |

| Magnesium | Magnesium | Lubricated (Greasy) | - | 0.08[1] |

Note: The performance of this compound would be expected to yield a low coefficient of friction, similar to other lubricated systems.

Table 2: Representative Four-Ball Wear Test Data for Lubricants

| Lubricant Type | Test Standard | Load (kgf) | Speed (rpm) | Temperature (°C) | Duration (min) | Average Wear Scar Diameter (mm) |

| Base Oil | ASTM D4172 | 40 | 1200 | 75 | 60 | ~0.5 - 0.7 |

| Formulated Oil (with anti-wear additives) | ASTM D4172 | 40 | 1200 | 75 | 60 | ~0.3 - 0.5 |

| Grease | ASTM D2266 | 40 | 1200 | 75 | 60 | ~0.4 - 0.6 |

Note: The addition of this compound to a base oil would be expected to reduce the wear scar diameter.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of lubricants like this compound.

Four-Ball Wear Test (based on ASTM D4172/D2266)

Objective: To determine the wear-preventive characteristics of a lubricating fluid or grease.

Apparatus: Four-Ball Wear Tester, Microscope (100x magnification) with measuring capability.

Materials:

-

Test Lubricant (e.g., base oil with a specified concentration of this compound)

-

Four 12.7 mm diameter steel balls (per test)

-

Solvent for cleaning (e.g., heptane)

Procedure:

-

Thoroughly clean the four steel balls and the test cup with solvent and allow them to dry completely.

-

Arrange three of the balls in the test cup and clamp them in place.

-

Pour the test lubricant into the cup to a level that covers the three balls.

-

Place the fourth ball in the chuck of the tester.

-

Assemble the test cup into the tester.

-

Apply a load of 40 kgf.

-

Set the temperature controller to 75°C.

-

Start the motor and run the test at 1200 rpm for 60 minutes.

-

After the test, turn off the motor and remove the test cup.

-

Clean the three lower balls with solvent.

-

Using the microscope, measure the diameter of the wear scar on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding).

-

Calculate the average wear scar diameter for all three balls.

Caption: Workflow for the Four-Ball Wear Test.

Determination of Coefficient of Friction (based on ASTM D5183)

Objective: To determine the coefficient of friction of a lubricating fluid using the Four-Ball Wear Test Machine.

Apparatus: Four-Ball Wear Test Machine equipped with a friction-recording device.

Materials:

-

Test Lubricant (e.g., base oil with a specified concentration of this compound)

-

Four 12.7 mm diameter steel balls (per test)

-

Solvent for cleaning (e.g., heptane)

Procedure:

-

Follow steps 1-6 of the Four-Ball Wear Test protocol.

-

Set the temperature controller to 75°C.

-

Start the motor and run the test at 600 rpm with an initial load of 98.1 N (10 kgf) for 10 minutes.

-

Record the friction force from the friction-recording device at the end of the 10-minute interval.

-

Increase the load by 98.1 N (10 kgf) and run for another 10 minutes, recording the friction force at the end of the interval.

-

Repeat step 5, increasing the load in 10 kgf increments, until incipient seizure is indicated by a sharp increase in the frictional trace.

-

Calculate the coefficient of friction (μ) at each load increment using the formula: μ = (f * L) / P where: f = friction force L = length of the friction lever arm P = test load

Conclusion

This compound functions as an effective boundary lubricant by forming a protective, low-shear film on metal surfaces through the adsorption of its polar head group. This mechanism reduces friction and prevents wear in demanding applications. While specific quantitative performance data for this compound is limited in publicly available literature, standardized testing protocols such as the Four-Ball Wear Test and methods for determining the coefficient of friction provide a robust framework for its evaluation and comparison with other lubricant additives. Further research focusing on the tribological performance of this compound under a wider range of conditions will be beneficial for optimizing its application in advanced lubrication technologies.

References

Thermal Decomposition of Magnesium Oleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of magnesium oleate. This compound, a magnesium salt of oleic acid, serves various functions in pharmaceutical and industrial applications, including as a lubricant, emulsifier, and anticaking agent. Understanding its thermal stability and decomposition pathway is critical for its effective and safe use, particularly in applications involving elevated temperatures such as in certain drug formulation processes and the synthesis of magnesium oxide nanoparticles. This document details the multi-step decomposition process, identifies the resulting products, and provides comprehensive experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Introduction

This compound [(C₁₇H₃₃COO)₂Mg] is a metal soap that finds application in diverse fields. Its thermal behavior is a key determinant of its processing parameters and performance characteristics. The thermal decomposition of metal carboxylates, such as this compound, is a complex process involving multiple stages, including dehydration, decomposition of the organic moiety, and the formation of a final inorganic residue. This guide synthesizes available data on analogous long-chain metal carboxylates to present a detailed overview of the thermal decomposition of this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to occur in a sequential, multi-step process, culminating in the formation of magnesium oxide. The primary stages of this decomposition are outlined below.

Diagram of the Proposed Thermal Decomposition Pathway of this compound

Caption: Figure 1: Proposed Thermal Decomposition Pathway of this compound.

Quantitative Decomposition Data

The following table summarizes the expected quantitative data for the thermal decomposition of this compound based on analyses of analogous compounds like calcium oleate and magnesium stearate.[1][2]

| Decomposition Stage | Temperature Range (°C) | Primary Process | Gaseous Products | Solid Intermediate/Product | Estimated Mass Loss (%) |

| Stage 1 | Ambient - 150 | Dehydration | Water (H₂O) | Anhydrous this compound | Variable (depends on initial hydration) |

| Stage 2 | 150 - 520 | Decomposition of Oleate Chains | Volatile organic compounds (ketones, hydrocarbons) | Magnesium Carbonate (MgCO₃) | ~70-80% |

| Stage 3 | 520 - 650 | Decomposition of Magnesium Carbonate | Carbon Dioxide (CO₂) | Magnesium Oxide (MgO) | ~10-15% |

Experimental Protocols

Detailed methodologies for the characterization of the thermal decomposition of this compound using TGA and DSC are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with each stage of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Workflow:

Caption: Figure 2: TGA Experimental Workflow.

Detailed Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage mass loss (TGA curve) and the first derivative of the mass loss (DTG curve) against temperature. Determine the onset and peak temperatures of each decomposition step and the corresponding percentage mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting, decomposition) and associated enthalpy changes.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Workflow:

Caption: Figure 3: DSC Experimental Workflow.

Detailed Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 700 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow against temperature. Identify endothermic and exothermic peaks, and calculate the peak temperatures and the enthalpy of transitions (ΔH).

Analysis of Decomposition Products

The final solid product of the thermal decomposition of this compound in an inert atmosphere is expected to be magnesium oxide (MgO). The gaseous products are more complex. The initial dehydration step releases water vapor. The subsequent decomposition of the oleate chains is likely to produce a mixture of volatile organic compounds. Based on studies of the pyrolysis of similar long-chain esters, these may include ketones, aldehydes, and various saturated and unsaturated hydrocarbons. The final decomposition of the magnesium carbonate intermediate releases carbon dioxide. For definitive identification of the evolved gaseous products, hyphenated techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy) are recommended.

Conclusion

The thermal decomposition of this compound is a multi-step process that can be effectively characterized by TGA and DSC. The decomposition proceeds through the loss of water, followed by the breakdown of the oleate chains to form magnesium carbonate, and finally, the decomposition of magnesium carbonate to magnesium oxide. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals working with this compound, enabling a better understanding of its thermal stability and behavior under various processing conditions. Further analysis using evolved gas analysis techniques is recommended for a complete characterization of the decomposition pathway.

References

Magnesium Oleate as a Precursor in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of magnesium oleate as a precursor in the field of materials science. This compound, a metal carboxylate, serves as a versatile and effective precursor for the synthesis of various nanomaterials, including magnesium oxide nanoparticles, and holds potential for the creation of more complex doped, core-shell, and multimetallic nanostructures. This document details the synthesis of the this compound precursor itself, followed by specific experimental protocols for its use in nanoparticle synthesis. Quantitative data from various synthetic routes are summarized in comparative tables, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction to this compound as a Precursor

This compound [Mg(C₁₈H₃₃O₂)₂] is the magnesium salt of oleic acid. In materials science, its primary role is as a source of magnesium ions in a non-polar medium, which is crucial for high-temperature colloidal synthesis of nanoparticles. The oleate ligands serve multiple functions: they enable the dissolution of the magnesium salt in organic solvents, act as capping agents to control the size and shape of the growing nanoparticles, and prevent their agglomeration, ensuring colloidal stability.[1] The thermal decomposition of the metal-oleate complex is a common method to induce the nucleation and growth of nanoparticles.[2]

Synthesis of this compound Precursor

The effective use of this compound in nanoparticle synthesis begins with the reliable preparation of the precursor itself. A common and straightforward method involves the reaction of a magnesium salt, such as magnesium chloride, with sodium oleate or by direct reaction of magnesium oxide with oleic acid.

Experimental Protocol: Synthesis of this compound from Magnesium Chloride

This protocol details the synthesis of this compound via an ion exchange reaction between magnesium chloride and sodium oleate.

Materials:

-

Magnesium chloride (MgCl₂)

-

Sodium oleate (Na(C₁₈H₃₃O₂))

-

Ethanol

-

Hexane

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In the three-neck round-bottom flask, dissolve a specific molar amount of magnesium chloride in a mixture of ethanol and deionized water.

-

In a separate beaker, dissolve a stoichiometric excess of sodium oleate in hexane.

-

Add the sodium oleate solution to the magnesium chloride solution in the flask.

-

Heat the mixture to 60-70°C and stir vigorously for 4 hours. A white precipitate of this compound will form.

-

After the reaction is complete, transfer the mixture to a separatory funnel. The upper organic layer containing the this compound will separate from the lower aqueous layer.

-

Wash the organic layer multiple times with deionized water to remove any unreacted salts and impurities.

-

Collect the organic layer and remove the hexane using a rotary evaporator to obtain the this compound precursor as a waxy solid.

Application of this compound in Nanoparticle Synthesis

Synthesis of Magnesium Oxide (MgO) Nanoparticles

The thermal decomposition of this compound in a high-boiling point solvent is a well-established method for producing monodisperse MgO nanoparticles. The oleate ligands decompose at high temperatures, leaving behind magnesium oxide nuclei that subsequently grow into nanoparticles.

Materials:

-

This compound precursor

-

1-octadecene (ODE)

-

Oleic acid (capping agent)

-

Ethanol (for precipitation)

-

Hexane (for dispersion)

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Thermocouple

-

Heating mantle with magnetic stirrer

-

Schlenk line for inert atmosphere

-

Centrifuge

Procedure:

-

Add this compound precursor, 1-octadecene, and additional oleic acid to the three-neck round-bottom flask.

-

Flush the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.

-

Heat the mixture to a specific temperature (e.g., 250-320°C) under a constant flow of inert gas with vigorous stirring.

-

Maintain the reaction at the desired temperature for a set period (e.g., 30-120 minutes). The solution will typically turn from a pale yellow to a milky white or brownish suspension, indicating the formation of MgO nanoparticles.

-

After the reaction time, cool the mixture to room temperature.

-

Add an excess of ethanol to the cooled mixture to precipitate the MgO nanoparticles.

-

Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

-

Wash the nanoparticles by re-dispersing them in hexane and precipitating with ethanol. Repeat this washing step at least three times.

-

Dry the final product, a white powder of MgO nanoparticles, under vacuum.

| Precursor | Solvent | Capping Agent | Temperature (°C) | Time (min) | Average Particle Size (nm) | Morphology | Reference |

| Magnesium Acetate | - | - | 500 (calcination) | 120 | 10.25 - 27.08 | Irregular flakes, fused, spherical | [3][4] |

| Magnesium Nitrate | Water | - | 550 (annealing) | - | < 20 | Cubic | [5] |

| Magnesium Oxalate | - | - | - | - | 20 - 25 | - | [2] |

| Magnesium Nitrate | Water | PEG | - | - | 14.76 - 15.78 | Flake-like | [5] |

| Magnesium Nitrate | Water | - | 350-550 (annealing) | - | < 20 | Cubic | [5] |

Proposed Synthesis of Doped, Core-Shell, and Multimetallic Nanoparticles

While specific literature on the use of this compound for these more complex nanostructures is limited, established synthesis principles for metal-oleate precursors can be adapted. The following are proposed experimental approaches.

Doping MgO nanoparticles with other metal ions can introduce new functionalities. A co-decomposition approach using a mixture of metal-oleate precursors is a feasible strategy.

Proposed Protocol Modification:

-

Synthesize or procure the oleate precursor of the dopant metal (e.g., silver oleate).

-

In the thermal decomposition protocol for MgO nanoparticles, introduce a specific molar ratio of the dopant-oleate precursor along with the this compound.

-

The co-decomposition of the mixed oleates at high temperature is expected to result in the incorporation of the dopant ions into the MgO crystal lattice.

Creating a core-shell structure involves the sequential growth of a shell material around a pre-synthesized core nanoparticle.

Proposed Protocol:

-

Synthesize MgO nanoparticles using the thermal decomposition of this compound as described previously.

-

Disperse the purified MgO nanoparticles in a suitable solvent system, often involving a phase transfer step if the shell synthesis is performed in a different medium (e.g., aqueous for silica).

-

For a silica shell, a modified Stöber method can be employed. This involves the hydrolysis and condensation of a silica precursor, such as tetraethyl orthosilicate (TEOS), in the presence of the dispersed MgO cores, typically catalyzed by ammonia.[6]

Magnesium ferrite nanoparticles are of interest for their magnetic properties. A co-decomposition of a mixture of this compound and iron oleate can be used for their synthesis.

Proposed Protocol:

-

Synthesize or procure both this compound and iron(III) oleate precursors.

-

In a three-neck flask, combine a stoichiometric ratio of this compound and iron(III) oleate (e.g., 1:2 molar ratio for MgFe₂O₄) in a high-boiling point solvent like 1-octadecene, along with oleic acid as a capping agent.

-

Follow the thermal decomposition procedure as outlined for MgO nanoparticles, adjusting the reaction temperature and time as needed to facilitate the formation of the spinel ferrite structure.[7]

-

The purification steps would be similar to those for single-metal oxide nanoparticles.

Quantitative Data for Related Doped and Multimetallic Nanoparticle Synthesis

| Nanoparticle Type | Precursors | Dopant/Second Metal | Method | Average Particle Size (nm) | Morphology | Reference |

| Ag-doped MgO | Mg(NO₃)₂·6H₂O, AgNO₃ | Silver | Sol-gel | 9 - 12 | Agglomerated | [8] |

| Mg-doped CuO | CuCl₂·2H₂O, MgCl₂·6H₂O | Magnesium | Co-precipitation | 27.14 - 41.31 | Spherical | [9] |

| MgFe₂O₄ | Mg(NO₃)₂, Fe(NO₃)₃ | Iron | Sol-gel auto-combustion | - | Spinel | [10] |

| M-doped Ferrites | Fe-M bimetallic oleates | Mn, Co, Zn | Thermal Decomposition | 18 - 32 | - | [3] |

Role in Drug Development

The nanoparticles synthesized using this compound as a precursor have potential applications in the pharmaceutical and biomedical fields.

-

Drug Delivery: The surfaces of MgO and other nanoparticles can be functionalized to carry therapeutic agents. Their small size allows for potential penetration into tissues and cells.

-

Biocompatibility: Magnesium is an essential element in the human body, and MgO nanoparticles are generally considered to have good biocompatibility, making them attractive candidates for in vivo applications.[11]

-

Antimicrobial Properties: MgO nanoparticles have demonstrated antibacterial and antifungal activity, suggesting their potential use in antimicrobial formulations.[11][12]

Conclusion

This compound is a valuable and versatile precursor in materials science, particularly for the synthesis of magnesium oxide nanoparticles via thermal decomposition. The oleate ligand plays a crucial role in controlling the reaction environment and the properties of the resulting nanomaterials. While its application has been predominantly demonstrated for MgO synthesis, the principles of metal-oleate precursor chemistry suggest significant potential for the creation of more complex nanostructures, including doped, core-shell, and multimetallic nanoparticles. Further research into these areas will undoubtedly expand the utility of this compound in the development of advanced materials for a wide range of applications, including catalysis, electronics, and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparative analysis of the Magnesium Ferrite (MgFe2 O4) nanoparticles synthesised by three different routes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile Synthesis, Characterization, Photocatalytic Activity, and Cytotoxicity of Ag-Doped MgO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antibacterial Activity of Mg-Doped CuO Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcrt.org [ijcrt.org]

- 11. mdpi.com [mdpi.com]

- 12. Green synthesis of MgO nanoparticles and its antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Oleic Acid in the Formation of Magnesium Oleate: A Technical Guide

Abstract

Magnesium oleate, the magnesium salt of oleic acid, is a versatile organometallic compound with applications ranging from industrial lubricants and detergents to a precursor in the synthesis of advanced nanomaterials. Its formation is contingent upon the unique properties of oleic acid, which acts not only as the primary reactant but also as a surfactant and capping agent in various synthetic contexts. This technical guide provides an in-depth analysis of the role of oleic acid in the formation of this compound, detailing the core chemical reactions, experimental protocols for its synthesis, and quantitative data to inform process optimization.

Introduction: The Multifaceted Role of Oleic Acid

Oleic acid (C₁₈H₃₄O₂) is a monounsaturated omega-9 fatty acid characterized by a long, non-polar hydrocarbon tail and a polar carboxylic acid head group. This amphiphilic nature is central to its function in the formation of this compound and other metallic soaps.

-

As a Reactant: The carboxylic acid group (-COOH) of oleic acid provides the acidic proton that reacts with a magnesium source in a neutralization or displacement reaction to form the magnesium salt.

-

As a Surfactant: The long hydrocarbon tail imparts lipophilic (oil-soluble) properties, while the polar carboxylate head is hydrophilic (water-attracting). This allows oleic acid and the resulting this compound to act as surfactants, stabilizing emulsions and dispersions.[1] In the context of synthesis, this property facilitates the interaction between reactants in different phases.

-

As a Capping Agent: In nanoparticle synthesis, the carboxylate group of oleic acid can strongly bond to the surface of metal or metal oxide nanoparticles.[2] The hydrophobic tails then form a protective monolayer, preventing agglomeration and controlling particle size and dispersion in non-polar solvents.[2]

The formation of this compound, Mg(C₁₈H₃₃O₂)₂, involves the reaction of two equivalents of oleic acid with one equivalent of a magnesium (Mg²⁺) source. The fundamental reaction is an acid-base neutralization.

Synthesis of this compound: Mechanisms and Pathways

Two primary synthetic routes are commonly employed for the production of this compound: the Direct Fusion Method and the Precipitation (Ion Exchange) Method .

Direct Fusion Method

This method involves the direct reaction of oleic acid with a magnesium base, typically magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), at elevated temperatures.[3] The reaction with magnesium oxide can be represented as:

MgO + 2C₁₇H₃₃COOH → Mg(C₁₇H₃₃COO)₂ + H₂O [3]

The driving force for this reaction is the formation of water, which is typically removed by distillation at high temperatures to push the equilibrium towards the product. This method is often used for producing neutral and overbased magnesium oleates for applications like lubricant additives.[4]

Precipitation (Ion Exchange) Method

The precipitation method is an ion exchange reaction that occurs in a solvent system. It involves reacting a water-soluble magnesium salt (e.g., magnesium chloride, MgCl₂) with an alkali metal salt of oleic acid (e.g., sodium oleate, NaC₁₈H₃₃O₂).[5]

MgCl₂ + 2Na(C₁₇H₃₃COO) → Mg(C₁₇H₃₃COO)₂ (s) + 2NaCl

In this process, the less soluble this compound precipitates from the solution, and the resulting salt by-product (e.g., NaCl) is removed by washing. This method can be advantageous for achieving high-purity products.

Quantitative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on reaction parameters. The molar ratio of reactants is a critical factor influencing reaction conversion and yield.

Table 1: Effect of MgO to Free Fatty Acid (FFA) Molar Ratio on Reaction Yield

| Molar Ratio (FFA:MgO) | Reaction Yield (%) | Reference |

| 1:1.00 | 88 - 92 | [6] |

| 1:1.25 | > 90 | [6] |

| 1:1.50 | ~ 92 | [6] |

| 1:1.75 | > 92 (highest conversion) | [6] |

| Data derived from the saponification-fusion reaction of Palm Fatty Acid Distillate (PFAD), where oleic acid is a major component, with MgO.[6] |

Table 2: Typical Reaction Parameters for this compound Synthesis

| Parameter | Direct Fusion Method | Precipitation Method | Reference | | :--- | :--- | :--- | | Temperature | 80°C - 180°C | 75°C |[6][7] | | Reaction Time | 5 - 7 minutes (fusion) to 3 - 6 hours (direct) | 30 minutes |[6][7] | | Solvent | High-boiling hydrocarbon oil (optional) | Water, Ethanol |[3][5] | | Purification | Washing with hot ethanol, drying under vacuum | Filtration, washing with deionized water |[3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Direct Fusion Synthesis with MgO

This protocol is adapted from the direct reaction method described for producing magnesium salts from fatty acids.[6]

Materials:

-

Oleic Acid (reagent grade)

-

Magnesium Oxide (MgO), light or active grade

-

Deionized Water (as catalyst)

-

High-temperature reaction vessel with overhead stirrer and thermometer

-

Heating mantle

Procedure:

-

Charging the Reactor: In a reaction vessel, add oleic acid and magnesium oxide. A molar ratio of 2:1.75 (Oleic Acid:MgO) is recommended for maximizing conversion.[6] For example, use 100 g of oleic acid (~0.354 mol) and 12.5 g of MgO (~0.310 mol).

-

Initial Mixing: Begin stirring the mixture at room temperature.

-

Heating: Heat the mixture to 80°C while continuing to stir.[6]

-

Catalyst Addition: Add a small amount of water (e.g., 3.2 g for the quantities above) to catalyze the reaction.[6]

-

Saponification Reaction: Increase the temperature to approximately 98°C. An exothermic reaction should occur, raising the temperature to around 105°C. The reaction is typically complete within 5-7 minutes after this stage.[6]

-

Purification (Optional): For higher purity, the resulting viscous product can be washed with hot ethanol to remove unreacted oleic acid, followed by drying under vacuum to remove residual water and ethanol.[3]

Protocol 2: Precipitation Synthesis

This protocol is based on the precipitation method used for preparing various metal soaps.[5][8]

Materials:

-

Oleic Acid

-

Sodium Hydroxide (NaOH)

-

Magnesium Chloride (MgCl₂)

-

Deionized Water

-

Ethanol (optional, for dissolving oleic acid)

-

Reaction vessel with stirrer

-

Büchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Sodium Oleate Solution:

-

In a reaction vessel, dissolve a specific molar amount of sodium hydroxide in deionized water. For example, 0.025 mol of NaOH in 200 mL of water.

-

Slowly add an equimolar amount of oleic acid (0.025 mol, ~7.06 g) to the NaOH solution while stirring. If needed, gently heat to facilitate the formation of a clear sodium oleate solution.

-

-

Prepare Magnesium Salt Solution:

-

In a separate beaker, dissolve a stoichiometric amount of magnesium chloride in deionized water. The molar ratio of MgCl₂ to sodium oleate should be 1:2. For the example above, dissolve 0.0125 mol of MgCl₂ (~1.19 g) in 100 mL of water.

-

-

Precipitation:

-

Digestion and Filtration:

-

Continue stirring the mixture at 75°C for 30 minutes to allow the precipitate to agglomerate.[8]

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

-

Washing and Drying:

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical and procedural workflows.

Reaction Pathway

Caption: Direct fusion reaction pathway for this compound synthesis.

Experimental Workflow: Direct Fusion

Caption: Step-by-step workflow for the direct fusion synthesis method.

Experimental Workflow: Precipitation

Caption: Step-by-step workflow for the precipitation synthesis method.

Conclusion

Oleic acid is fundamental to the formation of this compound, serving as both the anionic precursor and a process-enabling surfactant. The choice between direct fusion and precipitation synthesis methods depends on the desired product purity, scale, and application. The direct fusion method offers a straightforward, solvent-minimal approach suitable for industrial applications, while the precipitation method provides a pathway to high-purity this compound essential for research and pharmaceutical development. Understanding the stoichiometry and reaction conditions detailed in this guide is critical for researchers aiming to synthesize this compound with consistent and optimized properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN103012109A - Preparation method of metal oleate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencepub.net [sciencepub.net]

- 6. matec-conferences.org [matec-conferences.org]

- 7. researchgate.net [researchgate.net]

- 8. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

An In-depth Technical Guide to the Hydrophobic Properties of Magnesium Oleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium oleate, the magnesium salt of oleic acid, is a lipophilic compound characterized by significant hydrophobic properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its hydrophobic nature. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, experimental protocols for its preparation and analysis, and its utility in various applications, including pharmaceuticals and drug delivery systems.

Introduction

This compound [Mg(C₁₈H₃₃O₂)₂] is a metallic soap that has garnered interest due to its pronounced hydrophobicity. This property stems from the two long, unsaturated hydrocarbon chains of the oleate molecules combined with a divalent magnesium ion. Its insolubility in water and solubility in nonpolar organic solvents make it a valuable compound in a range of industrial and pharmaceutical applications, from lubricants and detergents to its emerging role in drug delivery systems.[1][2] Understanding the fundamental hydrophobic characteristics of this compound is crucial for harnessing its full potential in these fields.

Physicochemical Properties and Hydrophobicity

The hydrophobic character of this compound is a direct consequence of its molecular structure. The long oleic acid hydrocarbon tails (C18) are nonpolar and thus repel water, while the magnesium carboxylate head is ionic but shielded by the bulky hydrocarbon chains.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃₆H₆₆MgO₄ | [3] |

| Molecular Weight | 587.2 g/mol | [3] |

| Appearance | Yellowish mass | [4] |

| Water Solubility | Insoluble | [1][2] |

| Solubility in Organic Solvents | Soluble in linseed oil, hydrocarbons, alcohol, and ether. | [1][2] |

Quantitative Assessment of Hydrophobicity

While direct quantitative data for a pure this compound surface is not extensively available in the literature, the hydrophobic nature can be inferred from studies on related systems.

Table 2: Indicators of this compound's Hydrophobicity

| Parameter | Observation/Value | Implication | References |

| Water Contact Angle | Surfaces of magnesium hydroxide modified with oleic acid exhibit high water contact angles, suggesting the oleate moiety imparts significant hydrophobicity. | The oleate component is the primary contributor to the hydrophobic character. | [5] |

| Critical Micelle Concentration (CMC) | No definitive CMC value for pure this compound in a specific solvent has been reported. However, it is known to form reverse micelles in nonpolar solvents. | The formation of reverse micelles is a hallmark of amphiphiles in nonpolar environments, driven by the hydrophobic tails orienting outwards. | [6][7] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods, with the precipitation method being common for laboratory-scale preparation.

Experimental Workflow: Synthesis of this compound via Precipitation

Caption: Workflow for the synthesis of this compound.

Protocol:

-

Preparation of Sodium Oleate: Dissolve a stoichiometric amount of sodium hydroxide in distilled water. To this solution, add a corresponding molar amount of oleic acid and stir until a clear solution of sodium oleate is formed.

-

Preparation of Magnesium Chloride Solution: In a separate beaker, dissolve a stoichiometric amount of magnesium chloride in distilled water.

-

Precipitation: Slowly add the magnesium chloride solution to the sodium oleate solution while stirring continuously. A white precipitate of this compound will form.

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected this compound precipitate several times with distilled water to remove any unreacted salts (e.g., sodium chloride).

-

Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[8]

Characterization of Hydrophobicity

The hydrophobicity of a surface can be quantified by measuring the contact angle of a water droplet on it. A higher contact angle indicates greater hydrophobicity.

Experimental Workflow: Sessile Drop Contact Angle Measurement

Caption: Workflow for contact angle measurement.

Protocol:

-

Sample Preparation: A flat, uniform surface of this compound is required. This can be prepared by dissolving this compound in a suitable organic solvent (e.g., hexane or toluene) and spin-coating it onto a smooth substrate (e.g., a silicon wafer). The coated substrate is then dried to remove the solvent.[9][10]

-

Measurement: The prepared sample is placed on the stage of a contact angle goniometer. A small droplet of high-purity water is gently dispensed onto the surface.

-

Image Capture and Analysis: A high-resolution camera captures the profile of the water droplet. The contact angle is then measured using software that analyzes the shape of the drop at the solid-liquid-vapor interface.[11][12]

The CMC is the concentration at which surfactant molecules in a solution begin to aggregate and form micelles. For this compound in nonpolar solvents, this would correspond to the formation of reverse micelles.

Experimental Workflow: CMC Determination by Tensiometry

Caption: Workflow for CMC determination by tensiometry.

Protocol:

-

Solution Preparation: Prepare a series of solutions of this compound in a suitable nonpolar solvent (e.g., hexane, cyclohexane) with a range of concentrations.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer. The Wilhelmy plate or Du Noüy ring methods are commonly employed.[13][14]

-

Data Analysis: Plot the measured surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension plateaus or changes slope abruptly indicates the CMC.[15][16]

Applications in Drug Development

The hydrophobic nature of this compound makes it a valuable excipient in pharmaceutical formulations, particularly for poorly water-soluble drugs.

Enhancing Bioavailability of Hydrophobic Drugs

This compound can be used in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS).[1][17] In these systems, the drug is dissolved in a mixture of oils, surfactants, and co-surfactants. Upon oral administration and contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions, enhancing the dissolution and absorption of the hydrophobic drug.

Logical Relationship: Role of this compound in SEDDS

Caption: Role of this compound in SEDDS for enhanced drug delivery.

Formation of Reverse Micelles for Hydrophilic Drug Delivery

In nonpolar environments, this compound can form reverse micelles, which have a hydrophilic core and a hydrophobic shell. This structure allows for the encapsulation of hydrophilic molecules, such as peptides and proteins, protecting them from the surrounding nonpolar environment and facilitating their delivery.[6][7][18]

Signaling Pathway: Encapsulation in Reverse Micelles

References

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C36H66MgO4 | CID 6433282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Progress in Proteins-Based Micelles as Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sciencepub.net [sciencepub.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ossila.com [ossila.com]

- 12. brighton-science.com [brighton-science.com]

- 13. commons.erau.edu [commons.erau.edu]

- 14. biolinscientific.com [biolinscientific.com]

- 15. scribd.com [scribd.com]

- 16. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 17. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in utilizing reverse micelles to investigate membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Anhydrous Magnesium Oleate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium oleate is a magnesium salt of oleic acid, a monounsaturated fatty acid. In its anhydrous form, it finds applications in various fields, including as a lubricant, a hydrophobic agent, and in the formulation of drug delivery systems. The absence of water is critical for many of these applications, particularly in non-aqueous formulations and when used as a precursor for nanoparticle synthesis. This document provides detailed protocols for the synthesis of anhydrous this compound via two common laboratory methods: the direct reaction of magnesium oxide with oleic acid and a double decomposition reaction.

Experimental Protocols

Two primary methods for the synthesis of anhydrous this compound are presented below.

Method 1: Direct Reaction of Magnesium Oxide and Oleic Acid

This method involves the direct reaction of magnesium oxide with oleic acid at an elevated temperature. The reaction produces this compound and water, with the water being removed by evaporation during the synthesis.

Materials:

-

Magnesium Oxide (MgO)

-

Oleic Acid (C₁₈H₃₄O₂)

-

Toluene (optional, as a solvent)

-

Ethanol (for washing)

-

Petroleum Ether (for dissolution and filtration)

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with a magnetic stirrer

-

Condenser

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reactant Charging: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add a stoichiometric amount of magnesium oxide and oleic acid. The molar ratio of oleic acid to magnesium oxide should be 2:1. For example, use 4.03 g (0.1 mol) of magnesium oxide and 56.49 g (0.2 mol) of oleic acid. Toluene can be added as a solvent to facilitate mixing.

-

Reaction: Heat the mixture to 120-140°C with vigorous stirring. The reaction progress can be monitored by the dissolution of magnesium oxide and the cessation of water vapor evolution. The reaction is typically complete within 2-4 hours.

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting transparent solution with hot ethanol to remove any unreacted oleic acid.[1]

-

Dissolve the product in petroleum ether.

-

Filter the solution to remove any remaining solid impurities.

-

-

Isolation of Anhydrous Product:

-

Remove the petroleum ether using a rotary evaporator.

-

Dry the resulting viscous product in a vacuum oven at 70-100°C for 4-6 hours to ensure the complete removal of any residual water and solvent.[1]

-

Method 2: Double Decomposition (Precipitation)

This method relies on the precipitation of this compound from the reaction of a soluble magnesium salt (magnesium chloride) and a soluble oleate salt (sodium oleate) in an aqueous or alcoholic medium.

Materials:

-

Magnesium Chloride (MgCl₂)

-

Sodium Oleate (NaC₁₈H₃₃O₂) or Oleic Acid (C₁₈H₃₄O₂) and Sodium Hydroxide (NaOH) to form sodium oleate in situ.

-

Distilled Water or Ethanol

-

Acetone (for washing)

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solutions:

-

Sodium Oleate Solution: Dissolve a calculated amount of sodium oleate in distilled water or ethanol with gentle heating and stirring. Alternatively, prepare sodium oleate in situ by reacting a stoichiometric amount of oleic acid with sodium hydroxide in water or ethanol. For example, dissolve 8.2 g (0.205 mol) of NaOH in 200 mL of ethanol, and then add 56.49 g (0.2 mol) of oleic acid and stir until a clear solution is formed.

-

Magnesium Chloride Solution: Dissolve a stoichiometric amount of magnesium chloride in distilled water. Based on the 2:1 oleate to magnesium ratio, for 0.2 mol of sodium oleate, use 9.52 g (0.1 mol) of MgCl₂ dissolved in 100 mL of distilled water.

-

-

Precipitation: Slowly add the magnesium chloride solution to the sodium oleate solution with constant stirring. A white precipitate of this compound will form immediately.

-

Isolation and Washing:

-

Continue stirring for 30-60 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove sodium chloride byproduct, followed by a final wash with acetone to aid in drying.

-

-

Drying: Dry the collected this compound in a vacuum oven at 80-100°C for 6-8 hours to obtain the anhydrous product.

Data Presentation

Table 1: Reactant Quantities and Reaction Conditions

| Parameter | Method 1: Direct Reaction | Method 2: Double Decomposition |

| Magnesium Source | Magnesium Oxide (MgO) | Magnesium Chloride (MgCl₂) |

| Oleate Source | Oleic Acid (C₁₈H₃₄O₂) | Sodium Oleate (or Oleic Acid + NaOH) |

| Stoichiometric Ratio (Oleate:Mg) | 2:1 | 2:1 |

| Example Quantities | 56.49 g Oleic Acid, 4.03 g MgO | 56.49 g Oleic Acid, 8.2 g NaOH, 9.52 g MgCl₂ |

| Solvent | Toluene (optional) | Water/Ethanol |

| Reaction Temperature | 120-140°C | Room Temperature |

| Reaction Time | 2-4 hours | 30-60 minutes (precipitation) |

| Purification Steps | Washing with hot ethanol, dissolution in petroleum ether, filtration | Washing with distilled water and acetone |

| Drying Conditions | 70-100°C in vacuum oven | 80-100°C in vacuum oven |

| Expected Yield | > 90% | > 95% |

Characterization of Anhydrous this compound

1. Fourier-Transform Infrared (FTIR) Spectroscopy: